molecular formula C8H18S9 B13765302 Di-tert-butylnonasulfane CAS No. 7330-36-1

Di-tert-butylnonasulfane

Cat. No.: B13765302
CAS No.: 7330-36-1
M. Wt: 402.8 g/mol
InChI Key: JHMFXPJTIFMCGZ-UHFFFAOYSA-N
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Description

Tert-butyl nonasulfide is an organosulfur compound with the chemical formula (C₄H₉)₂S₉ It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl nonasulfide can be synthesized through several methods. One common approach involves the reaction of tert-butyl thiol with elemental sulfur. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as iodine or a base like sodium hydroxide. The reaction can be represented as follows:

2(C4H9)SH+8S(C4H9)2S9+H2S2 (C₄H₉)SH + 8 S \rightarrow (C₄H₉)₂S₉ + H₂S 2(C4​H9​)SH+8S→(C4​H9​)2​S9​+H2​S

Industrial Production Methods

Industrial production of tert-butyl nonasulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity tert-butyl nonasulfide.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl nonasulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield simpler sulfur-containing compounds.

    Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfoxide or tert-butyl sulfone, while reduction can produce tert-butyl thiol.

Scientific Research Applications

Tert-butyl nonasulfide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Its potential biological activity is being explored, including its role as an antimicrobial agent.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of tert-butyl nonasulfide involves its interaction with molecular targets and pathways. In oxidation reactions, it acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt cellular processes by interacting with sulfur-containing biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl disulfide: Contains two sulfur atoms and is used in similar applications.

    Tert-butyl trisulfide: Contains three sulfur atoms and has comparable chemical properties.

    Tert-butyl tetrasulfide: Contains four sulfur atoms and is used in organic synthesis.

Uniqueness

Tert-butyl nonasulfide is unique due to its high sulfur content, which imparts distinct chemical properties

Properties

CAS No.

7330-36-1

Molecular Formula

C8H18S9

Molecular Weight

402.8 g/mol

IUPAC Name

2-(tert-butylnonasulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S9/c1-7(2,3)9-11-13-15-17-16-14-12-10-8(4,5)6/h1-6H3

InChI Key

JHMFXPJTIFMCGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SSSSSSSSSC(C)(C)C

Origin of Product

United States

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